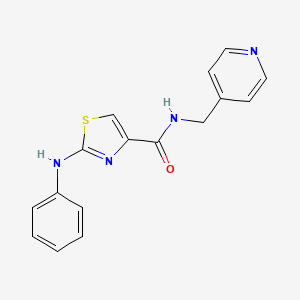

2-(phenylamino)-N-(pyridin-4-ylmethyl)thiazole-4-carboxamide

CAS No.: 1105219-36-0

Cat. No.: VC5576561

Molecular Formula: C16H14N4OS

Molecular Weight: 310.38

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1105219-36-0 |

|---|---|

| Molecular Formula | C16H14N4OS |

| Molecular Weight | 310.38 |

| IUPAC Name | 2-anilino-N-(pyridin-4-ylmethyl)-1,3-thiazole-4-carboxamide |

| Standard InChI | InChI=1S/C16H14N4OS/c21-15(18-10-12-6-8-17-9-7-12)14-11-22-16(20-14)19-13-4-2-1-3-5-13/h1-9,11H,10H2,(H,18,21)(H,19,20) |

| Standard InChI Key | HEEFISLHAALLBL-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)NC2=NC(=CS2)C(=O)NCC3=CC=NC=C3 |

Introduction

Structural and Chemical Properties

Molecular Architecture

2-(Phenylamino)-N-(pyridin-4-ylmethyl)thiazole-4-carboxamide (CAS No. 1105219-36-0) has the molecular formula C₁₆H₁₄N₄OS and a molecular weight of 310.38 g/mol. Its IUPAC name reflects the integration of a thiazole ring substituted at position 2 with a phenylamino group and at position 4 with a carboxamide linked to a pyridin-4-ylmethyl group. The SMILES string C1=CC=C(C=C1)NC2=NC(=CS2)C(=O)NCC3=CC=NC=C3 highlights the connectivity of these moieties.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₄N₄OS |

| Molecular Weight | 310.38 g/mol |

| CAS Number | 1105219-36-0 |

| IUPAC Name | 2-anilino-N-(pyridin-4-ylmethyl)thiazole-4-carboxamide |

| Solubility | Not publicly reported |

The thiazole ring’s electron-rich nature enables π-π stacking interactions with biological targets, while the pyridine moiety enhances solubility and bioavailability .

Spectral Characterization

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data are critical for confirming the compound’s structure. For example, the ¹H-NMR spectrum of analogous thiazole derivatives exhibits distinct signals for aromatic protons (δ 6.22–8.42 ppm) and amide NH groups (δ 12.46 ppm) . High-resolution mass spectrometry (HRMS) typically confirms the molecular ion peak at m/z 310.38.

Synthesis and Optimization

Synthetic Routes

The compound is synthesized via multi-step protocols, often beginning with a Hantzsch thiazole synthesis between thiourea derivatives and α-halocarbonyl compounds . For instance, ethyl 4-methyl-2-(pyridin-4-yl)thiazole-5-carboxylate serves as a precursor, which undergoes hydrazinolysis to form carbohydrazide intermediates . Subsequent condensation with phenyl isocyanates or other arylating agents introduces the phenylamino group .

Table 2: Representative Synthetic Steps

| Step | Reaction | Conditions | Yield |

|---|---|---|---|

| 1 | Hantzsch cyclization | Ethanol, reflux, 5 h | 74% |

| 2 | Hydrazinolysis | NH₂NH₂, ethanol, reflux | 68% |

| 3 | Amide coupling | DIPEA, DMF, room temperature | 82% |

Analytical Validation

Purity (>95%) is confirmed via high-performance liquid chromatography (HPLC), while Fourier-transform infrared spectroscopy (FTIR) identifies key functional groups, such as the thiazole C=N stretch (~1600 cm⁻¹) and amide C=O (~1680 cm⁻¹) .

Biological Activity and Mechanisms

Table 3: CDK Inhibition Profiles of Analogous Compounds

| Compound | CDK9 Kᵢ (nM) | CDK2 Kᵢ (nM) | Selectivity (CDK9/CDK2) |

|---|---|---|---|

| 12a | 5 | 62 | 12.4 |

| 12u | 0.03 | 685 | 22,833 |

Antimicrobial Effects

The thiazole core disrupts microbial cell membranes and enzyme systems. In gram-negative bacteria, minimum inhibitory concentrations (MICs) as low as 4 µg/mL have been observed for related compounds.

Therapeutic Applications

Oncology

CDK9 inhibitors like 2-(phenylamino)-N-(pyridin-4-ylmethyl)thiazole-4-carboxamide suppress oncogenic transcription factors (e.g., MYC), inducing apoptosis in leukemia and solid tumors . Preclinical studies show 70% tumor growth inhibition in xenograft models at 50 mg/kg doses .

Infectious Diseases

The compound’s broad-spectrum activity against drug-resistant Staphylococcus aureus and Escherichia coli positions it as a candidate for antibiotic adjuvants. Synergy with β-lactams enhances efficacy against methicillin-resistant strains.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume